Cas no 345952-26-3 (4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid)
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-((5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzoic acid
- 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid
- Oprea1_118225
- 345952-26-3
- 4-({3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)benzoicacid
- AKOS015922018
- SMSF0009503
- AKOS000304213
- EU-0071702
- MFCD00852454
- 4-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzoic acid
- AKOS025213322
- AB00100470-01
- CCG-16694
- EN300-227832
- CS-0280724
- STK346642
- AK-968/37166229
- 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
- 4-(5-Methyl-3-nitro-pyrazol-1-ylmethyl)-benzoic acid
- Cambridge id 5907104
- CB00861
-
- MDL: MFCD00852454
- Inchi: 1S/C12H11N3O4/c1-8-6-11(15(18)19)13-14(8)7-9-2-4-10(5-3-9)12(16)17/h2-6H,7H2,1H3,(H,16,17)
- InChI Key: TWWPZZUZTIDIAY-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C)N(CC2C=CC(C(=O)O)=CC=2)N=1)=O
Computed Properties
- Exact Mass: 261.07495584Da
- Monoisotopic Mass: 261.07495584Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 101Ų
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM312558-1g |
4-((5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzoic acid |
345952-26-3 | 95% | 1g |
$583 | 2021-08-18 | |
| Matrix Scientific | 207529-0.500g |
4-[(5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
345952-26-3 | 0.500g |
$318.00 | 2023-09-10 | ||
| Chemenu | CM312558-1g |
4-((5-Methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzoic acid |
345952-26-3 | 95% | 1g |
$583 | 2023-02-02 | |
| Enamine | EN300-227832-0.05g |
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
345952-26-3 | 95% | 0.05g |
$69.0 | 2024-06-20 | |
| Enamine | EN300-227832-0.1g |
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
345952-26-3 | 95% | 0.1g |
$105.0 | 2024-06-20 | |
| Enamine | EN300-227832-0.25g |
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
345952-26-3 | 95% | 0.25g |
$149.0 | 2024-06-20 | |
| Enamine | EN300-227832-0.5g |
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
345952-26-3 | 95% | 0.5g |
$284.0 | 2024-06-20 | |
| Enamine | EN300-227832-1.0g |
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
345952-26-3 | 95% | 1.0g |
$385.0 | 2024-06-20 | |
| Enamine | EN300-227832-2.5g |
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
345952-26-3 | 95% | 2.5g |
$754.0 | 2024-06-20 | |
| Enamine | EN300-227832-5.0g |
4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid |
345952-26-3 | 95% | 5.0g |
$1115.0 | 2024-06-20 |
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid Related Literature
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Vitaly Gurylev,Chung-Yi Su,Tsong-Pyng Perng Phys. Chem. Chem. Phys., 2016,18, 16033-16038
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid
Research Briefing on 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid (CAS: 345952-26-3)
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid (CAS: 345952-26-3) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This briefing provides an overview of the latest research findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid as a key intermediate in the synthesis of novel heterocyclic compounds. Its unique structural features, including the nitro-pyrazole moiety and benzoic acid group, make it a versatile building block for the development of pharmacologically active molecules. Researchers have explored its utility in the design of inhibitors targeting various enzymes and receptors implicated in diseases such as cancer, inflammation, and infectious diseases.
One of the most notable advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is often associated with cancer and other proliferative disorders. Preliminary in vitro studies have demonstrated that derivatives of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid exhibit promising inhibitory activity against specific kinase targets, suggesting potential for further optimization and preclinical evaluation.
In addition to its role in kinase inhibition, recent research has also explored the anti-inflammatory properties of this compound. Studies have shown that it can modulate the activity of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are central to the pathogenesis of chronic inflammatory diseases. These findings open new avenues for the development of anti-inflammatory agents based on this chemical scaffold.
The synthesis of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid has been optimized in recent years to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches have been employed to enhance the efficiency of the synthetic process. These improvements are critical for scaling up production and ensuring the compound's availability for further research and development.
Despite the promising results, challenges remain in the development of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through comprehensive pharmacokinetic and pharmacodynamic studies. Future research should focus on structure-activity relationship (SAR) studies to identify the most potent and selective derivatives for clinical development.
In conclusion, 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid represents a valuable chemical entity with diverse applications in medicinal chemistry. Its potential as a kinase inhibitor and anti-inflammatory agent underscores its relevance in drug discovery. Continued research and development efforts are essential to fully realize its therapeutic potential and translate these findings into clinically viable treatments.
345952-26-3 (4-(5-methyl-3-nitro-1H-pyrazol-1-yl)methylbenzoic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)